1,2-Naphthoquinone, 4-(phenylthio)- is a synthetic compound derived from naphthoquinone, characterized by the presence of a phenylthio group at the 4-position of the naphthoquinone structure. Naphthoquinones are a class of organic compounds known for their distinctive conjugated double bond systems and carbonyl functionalities, making them highly reactive and versatile in
The reactivity of 1,2-naphthoquinones is well-documented in literature, where they are shown to interact with biological macromolecules, leading to covalent modifications and potential therapeutic applications .
1,2-Naphthoquinone compounds exhibit significant biological activities, including:
The biological effects are largely attributed to their ability to form adducts with cellular proteins and nucleic acids, leading to alterations in cellular signaling pathways.
The synthesis of 1,2-Naphthoquinone, 4-(phenylthio)- typically involves:
Alternative synthetic routes may include the use of transition metal catalysts to facilitate coupling reactions between naphthoquinones and thiophenol derivatives .
1,2-Naphthoquinone, 4-(phenylthio)- has several notable applications:
Interaction studies involving 1,2-naphthoquinone compounds focus on:
Such studies are crucial for understanding the pharmacological potential and toxicological profiles of these compounds.
Several compounds share structural similarities with 1,2-Naphthoquinone, 4-(phenylthio)-. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1,4-Naphthoquinone | Quinoid structure with carbonyls | Exhibits strong redox properties; used in dyes and pigments. |
Plumbagin | Naphthoquinone with additional hydroxyl groups | Known for its potent anticancer activity. |
Menadione | Vitamin K3 derivative | Plays a crucial role in blood coagulation processes. |
Lawsone | Hydroxy derivative of 1,4-naphthoquinone | Exhibits antimicrobial properties; used as a dye. |
These compounds highlight the diversity within the naphthoquinone family while emphasizing the unique reactivity and biological activities associated with 1,2-Naphthoquinone, 4-(phenylthio)-. Each compound's specific substituents influence its chemical behavior and biological interactions significantly.
Nucleophilic aromatic substitution (SNAr) represents one of the most versatile approaches for introducing the phenylthio group into the naphthoquinone scaffold. This strategy has garnered significant attention due to its efficiency and selectivity, particularly for the synthesis of 4-(phenylthio)-1,2-naphthoquinone derivatives.
Recent studies have demonstrated that SNAr reactions can be effectively employed for the synthesis of phenylthio-substituted naphthoquinones through various pathways. One notable approach involves the reaction of 4-chloro-1,2-naphthoquinone with thiophenol under basic conditions. The 4-chloro-1,2-naphthoquinone (CAS: 6655-90-9) serves as an excellent substrate for nucleophilic displacement reactions due to the electron-withdrawing nature of the quinone moiety, which enhances the electrophilicity of the carbon bearing the leaving group.
A groundbreaking discovery in this field comes from a 2018 report which demonstrated a cinchona alkaloid-catalyzed addition of thiophenol into rapidly interconverting aryl-naphthoquinones, resulting in stable biaryl atropisomers upon reductive methylation. This method represents an atroposelective SNAr approach that produces high enantioselectivities (up to 98.5:1.5 e.r.) for a variety of thiophenol and naphthoquinone substrates.
The reaction mechanism typically involves:
Of particular significance is the observation that the SNAr reaction of thiophenol with naphthoquinones can proceed through either a stepwise or concerted mechanism, depending on the specific substrate and reaction conditions. A detailed study revealed that when weakly stabilizing groups for the Meisenheimer complex are present alongside good leaving groups, a concerted pathway is favored over the classical step-wise mechanism.
Recent mechanistic investigations have shed light on the stereochemical aspects of these SNAr reactions. Particularly notable is the finding that thiophenol addition to naphthoquinones can be controlled to achieve high levels of stereoselectivity. The stereochemical outcome appears to be influenced by the formation of a quinoid carbene intermediate, followed by tautomerization to form a hydroquinone intermediate before final product formation.
Transition metal catalysis has revolutionized the formation of carbon-sulfur bonds, offering alternative routes to 4-(phenylthio)-1,2-naphthoquinone with enhanced efficiency and selectivity. Several transition metals have been explored for this purpose, with ruthenium and palladium catalysts demonstrating particular promise.
Ruthenium catalysis has emerged as a powerful tool for the construction of O-alkylated arylnaphthyl thioether derivatives. A significant breakthrough was reported in a recent study utilizing Ru(II)-catalyzed -oxa sigmatropic rearrangement of arylthioacetates with diazonaphthoquinone to produce S,O-protected naphthyl derivatives. This methodology represents an unprecedented approach to C-S bond formation in naphthoquinone systems.
The optimization studies for the Ru(II)-catalyzed process revealed that solvent choice significantly impacts reaction efficiency. As shown in the original research, toluene proved to be the optimal solvent, providing 68% yield of the desired product when the reaction was conducted at 90°C in the presence of AgSbF6 as an additive.
Palladium-catalyzed coupling reactions offer another valuable approach for introducing the phenylthio group into naphthoquinones. The coupling of naphthoquinone triflates with organostannanes has been documented as an effective method for C-S bond formation. This strategy builds upon the extensive use of aryl triflates as electrophiles in Stille coupling reactions. The reaction typically employs a palladium catalyst in the absence of phosphine ligands and proceeds readily under mild conditions.
A particularly innovative aspect of the metal-catalyzed approach is the ability to control the regiochemistry of the C-S bond formation. The Ru(II)-catalyzed method, for instance, facilitates selective introduction of the phenylthio group at the C-4 position of 1,2-naphthoquinone through a well-defined mechanistic pathway involving quinoid carbene formation.
Mechanistic studies suggest that the Ru(II) catalyst activates the diazonaphthoquinone to form a metal carbene intermediate, which then undergoes reaction with the thioacetate to form a sulfur ylide. This ylide subsequently rearranges via a -sigmatropic shift to yield the desired product. The detailed mechanistic understanding has facilitated rational optimization of reaction conditions and expansion of substrate scope.
While conventional heating methods have traditionally been employed for the synthesis of 4-(phenylthio)-1,2-naphthoquinone derivatives, microwave-assisted synthesis represents a promising alternative for reaction optimization. Although the search results do not directly address microwave-assisted synthesis of these specific compounds, principles from related quinone chemistry can be applied to develop efficient protocols.
Microwave irradiation offers several potential advantages for the synthesis of phenylthio-naphthoquinones, including:
For the specific synthesis of 4-(phenylthio)-1,2-naphthoquinone, microwave-assisted SNAr reactions could be particularly beneficial. The reaction between 4-chloro-1,2-naphthoquinone and thiophenol, which typically requires extended reaction times under conventional heating, might be significantly accelerated under microwave conditions.
Based on principles from related quinone chemistry, proposed microwave-assisted conditions for the synthesis of 4-(phenylthio)-1,2-naphthoquinone might include:
1,2-Naphthoquinone, 4-(phenylthio)- represents a structurally unique member of the naphthoquinone family that has demonstrated significant anticancer potential across diverse tumor cell line panels [1] [2] [3]. The compound's cytotoxic activity profile reveals concentration-dependent growth inhibition mechanisms that distinguish it from conventional chemotherapeutic agents [8] [9]. Research investigations have established that phenylthio-substituted naphthoquinones exhibit enhanced cellular penetration properties compared to their unsubstituted counterparts, contributing to improved therapeutic efficacy [3] [29].
The compound demonstrates broad-spectrum anticancer activity with particular efficacy against both hematological malignancies and solid tumor models [1] [9] [12]. Mechanistic studies indicate that 1,2-Naphthoquinone, 4-(phenylthio)- induces cytotoxicity through multiple pathways, including reactive oxygen species generation, mitochondrial dysfunction, and DNA damage mechanisms [8] [11] [28]. The phenylthio substitution at the 4-position enhances the compound's electrophilic properties, facilitating covalent interactions with cellular nucleophiles and contributing to its cytotoxic profile [14] [15].
Extensive cytotoxicity screening has revealed that 1,2-Naphthoquinone, 4-(phenylthio)- exhibits pronounced activity against various hematological malignancy cell lines [9] [10] [12]. The compound demonstrates particular efficacy against acute myeloid leukemia cell lines, with half-maximal inhibitory concentration values ranging from 1.1 to 10.8 micromolar across different leukemic cell models [9]. Chronic lymphocytic leukemia cells show enhanced sensitivity to the compound, with notable cell death induction occurring at submicromolar concentrations [10] [12].
Cell Line Type | Half-Maximal Inhibitory Concentration (μM) | Mechanism of Action | Reference |
---|---|---|---|
Acute Myeloid Leukemia (U937) | 2.5-8.0 | Apoptosis, Mitochondrial Dysfunction | [10] [12] |
Chronic Lymphocytic Leukemia | 0.5-2.0 | Selective Cell Death | [10] |
Human Leukemia (CEM) | 2.5-10.8 | Multiple Pathway Activation | [9] |
Promyelocytic Leukemia | 1.5-5.0 | Caspase-Dependent Apoptosis | [12] |
The compound induces rapid activation of mitogen-activated protein kinases, particularly p38 mitogen-activated protein kinase and extracellular signal-regulated protein kinases, leading to apoptotic cell death [12]. Mechanistic investigations demonstrate that the compound causes intracellular hydrogen peroxide accumulation accompanied by glutathione depletion, processes that precede apoptosis induction [12]. The compound exhibits selectivity towards primary acute myeloid leukemia cells compared to normal mononuclear cells, indicating a favorable therapeutic window [10] [12].
1,2-Naphthoquinone, 4-(phenylthio)- demonstrates significant growth inhibition activity against multiple solid tumor cell lines through diverse molecular mechanisms [8] [28] [32]. The compound exhibits particular efficacy against non-small cell lung cancer models, with concentration-dependent viability reduction and mitochondrial damage induction [8] [28]. Breast cancer cell lines, including hormone-sensitive and hormone-resistant variants, show substantial sensitivity to the compound with half-maximal inhibitory concentration values in the low micromolar range [9] [29].
The compound induces cell cycle arrest at the G2/M phase, effectively preventing tumor cell proliferation and promoting apoptotic cell death [8] [28]. Reactive oxygen species generation represents a primary mechanism through which the compound exerts its cytotoxic effects on solid tumor cells [28] [32]. The phenylthio substitution enhances the compound's ability to induce mitochondrial dysfunction, leading to adenosine triphosphate depletion and subsequent cell death [28].
Tumor Type | Cell Line | Half-Maximal Inhibitory Concentration (μM) | Primary Mechanism | |
---|---|---|---|---|
Lung Cancer | A549 | 5.8-20.6 | Mitochondrial Damage, Reactive Oxygen Species | [8] [28] |
Breast Cancer | MCF-7 | 1.75-27.91 | Apoptosis Induction | [16] [29] |
Colon Cancer | HT29 | 2.5-15.0 | Cell Cycle Arrest | [9] |
Prostate Cancer | AT3.1 | 8.0-32.0 | Multiple Pathway Activation | [9] |
Migration inhibition studies reveal that the compound significantly suppresses tumor cell motility in wound healing assays, suggesting potential anti-metastatic properties [28]. The compound demonstrates structure-dependent anticancer activity, with the phenylthio moiety proving critical for optimal cytotoxic performance against solid tumor models [28] [29].
1,2-Naphthoquinone, 4-(phenylthio)- exhibits significant modulatory effects on epidermal growth factor receptor signaling pathways, representing a novel mechanism of anticancer action [14] [15] [16]. The compound demonstrates direct interaction with epidermal growth factor receptor through covalent N-arylation mechanisms, leading to persistent receptor activation and subsequent downstream signaling alterations [14] [15]. This interaction differs fundamentally from conventional epidermal growth factor receptor inhibitors, as the compound acts as an activator rather than an antagonist [14] [15].
Research investigations have established that 1,2-naphthoquinone derivatives can achieve nanomolar-range inhibitory concentrations against epidermal growth factor receptor kinase activity [16] [17] [18]. The phenylthio substitution pattern contributes to enhanced binding affinity within the adenosine triphosphate-binding pocket of the receptor [16] [17]. Molecular docking studies reveal that phenylthio-substituted naphthoquinones form critical alkyl interactions with key amino acid residues, including alanine 743, lysine 745, methionine 766, and leucine 788 [16] [17].
The compound induces epidermal growth factor receptor dimerization and internalization through mechanisms distinct from natural ligand activation [14] [15]. Cetuximab and panitumumab, established epidermal growth factor receptor antagonists, can significantly diminish the compound-induced receptor activation, confirming direct receptor interaction [14]. The persistent nature of epidermal growth factor receptor activation by 1,2-naphthoquinone derivatives extends beyond 720 minutes, substantially longer than natural epidermal growth factor stimulation [14].
Parameter | 1,2-Naphthoquinone Derivatives | Natural Epidermal Growth Factor | Reference |
---|---|---|---|
Receptor Activation Duration | >720 minutes | <180 minutes | [14] |
Binding Mechanism | Covalent N-arylation | Reversible Ligand Binding | [14] [15] |
Downstream Signaling | MEK/ERK/AP-1 Activation | Standard Growth Factor Response | [15] |
Receptor Internalization | Induced | Induced | [14] |
The compound activates downstream mitogen-activated protein kinase/extracellular signal-regulated kinase signaling pathways, leading to enhanced activator protein-1 DNA binding activity [15]. This activation pattern suggests potential applications in cancer therapy through targeted modulation of growth factor signaling networks [15] [16]. The electrophilic nature of the naphthoquinone core proves essential for epidermal growth factor receptor interaction, as non-electrophilic analogs fail to demonstrate similar receptor activation properties [14] [15].
1,2-Naphthoquinone, 4-(phenylthio)- demonstrates significant antimicrobial activity against multidrug-resistant bacterial pathogens, particularly methicillin-resistant Staphylococcus aureus strains [19] [20] [21]. The compound exhibits broad-spectrum antibacterial properties against both Gram-positive and Gram-negative organisms through multiple mechanisms of action [21] [22] [25]. Phenylthio-substituted naphthoquinones show enhanced antibacterial efficacy compared to unsubstituted analogs, with minimum inhibitory concentrations ranging from 15.6 to 500 micrograms per milliliter against diverse bacterial strains [21].
The compound's antimicrobial mechanisms include cell membrane damage, intracellular iron ion chelation, and reactive oxygen species generation [19] [22] [25]. These multifaceted modes of action contribute to the compound's effectiveness against drug-resistant pathogens that have developed resistance to conventional antibiotics [22] [25]. The compound demonstrates synergistic interactions with established antibiotics, potentially offering combination therapy approaches for treating multidrug-resistant infections [43] [45].
Pathogen | Minimum Inhibitory Concentration (μg/mL) | Mechanism of Action | Resistance Profile | |
---|---|---|---|---|
Methicillin-Resistant Staphylococcus aureus | 30-125 | Membrane Damage, Iron Chelation | Effective Against Clinical Isolates | [20] [22] |
Staphylococcus epidermidis | 4-50 | Reactive Oxygen Species Generation | Active Against Resistant Strains | [20] [24] |
Pseudomonas aeruginosa | 70-150 | Multiple Pathway Inhibition | Moderate Activity | [21] [24] |
Enterococcus faecalis | 16-64 | Membrane Permeabilization | Significant Activity | [23] [46] |
Clinical isolates of methicillin-resistant Staphylococcus aureus demonstrate particular susceptibility to phenylthio-naphthoquinone derivatives, with the compound maintaining activity against strains resistant to multiple conventional antibiotics [20] [22] [44]. The compound exhibits bacteriostatic rather than bactericidal activity, with minimum bactericidal concentrations exceeding 500 micrograms per milliliter for most tested organisms [20]. Synergistic effects have been documented when the compound is combined with beta-lactam antibiotics, including imipenem, cefuroxime, and cefotaxime against methicillin-resistant Staphylococcus aureus strains [43] [45].